molecular formula C17H25FO3 B216880 N-Retinoylleucine CAS No. 110683-02-8

N-Retinoylleucine

Cat. No.: B216880
CAS No.: 110683-02-8
M. Wt: 413.6 g/mol
InChI Key: XILISIALPJYAMY-GTCOHCSCSA-N
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Description

N-Retinoylleucine is a synthetic retinoid derivative formed by conjugating retinoic acid (a vitamin A metabolite) with the amino acid leucine. This modification aims to enhance bioavailability, solubility, or targeted delivery compared to free retinoic acid, which is notoriously hydrophobic and unstable. Retinoylation (conjugation with retinoic acid) is a strategy employed in prodrug design to improve therapeutic efficacy in dermatological and oncological applications, such as treating acne, psoriasis, or cancers like neuroblastoma .

Properties

CAS No.

110683-02-8

Molecular Formula

C17H25FO3

Molecular Weight

413.6 g/mol

IUPAC Name

(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1

InChI Key

XILISIALPJYAMY-GTCOHCSCSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Other CAS No.

110769-97-6

Synonyms

N-retinoylleucine
N-retinoylleucine, (Z,E,E,E)-isomer
N-trans-retinoyl-DL-leucine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Retinoylleucine typically involves the esterification of retinoic acid with DL-leucine. One common method includes dissolving retinoic acid and DL-leucine in a solvent such as tetrahydrofuran (THF) and using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere, such as argon, and stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Retinoylleucine can undergo various chemical reactions, including:

    Oxidation: The retinoic acid moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino acid part can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the retinoic acid moiety can lead to the formation of retinoic acid derivatives, while substitution reactions can introduce new functional groups to the DL-leucine part.

Scientific Research Applications

N-Retinoylleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Retinoylleucine involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis. The DL-leucine part of the molecule may enhance the stability and bioavailability of the compound, allowing for more effective interaction with the receptors .

Comparison with Similar Compounds

The following compounds are compared based on molecular properties, solubility, stability, and biological activity.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors Solubility
N-Retinoylleucine C₂₆H₃₉NO₃ (estimated) ~413.6 (estimated) ~6.2* 3 donors, 5 acceptors Low (hydrophobic tail)
N-Acetylleucine C₈H₁₅NO₃ 173.21 0.2 2 donors, 4 acceptors Soluble in polar solvents
L-Norleucine C₆H₁₃NO₂ 131.17 -1.1 2 donors, 3 acceptors Water-soluble (39.8 mg/mL)
N-Cinnamylglycine C₁₁H₁₃NO₂ 191.23 1.8 2 donors, 3 acceptors Moderate (requires HPLC-MS)

*Estimated based on retinoic acid’s LogP (~6.3) and leucine’s contributions. Sources:

Key Observations:
  • Hydrophobicity: this compound’s long aliphatic chain from retinoic acid results in high LogP, limiting aqueous solubility. This contrasts with N-Acetylleucine and L-Norleucine, which are more polar and water-soluble .
  • Stability: Retinoyl derivatives are prone to photodegradation and oxidation, similar to retinoic acid. Acetylated or norleucine derivatives exhibit greater stability under standard conditions .
Key Observations:
  • Target Specificity: this compound’s retinoyl moiety may enable retinoid receptor targeting, similar to retinoic acid, but with improved tissue penetration due to leucine conjugation .
  • Limitations: Unlike N-Acetylleucine, which is used for metabolic support, this compound’s applications remain theoretical due to a lack of direct pharmacokinetic data.

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